1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17786710
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3 |
| Standard InChI Key | SDOPFNRIFUOVRV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)C(C)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular formula of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. The ethyl group at position 1 and the methyl group at position 3 create a steric environment that affects reactivity and intermolecular interactions. The ethanamine side chain at position 5 introduces a primary amine functional group, enabling participation in hydrogen bonding and nucleophilic reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 NH₂) |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole ring protons and substituents. The ethyl group’s methyl protons resonate near δ 1.2–1.4 ppm (triplet), while the methyl group at position 3 appears as a singlet around δ 2.1–2.3 ppm. The NH₂ protons in the ethanamine moiety typically show broad signals between δ 1.5–2.0 ppm due to hydrogen exchange. Infrared (IR) spectroscopy confirms the presence of NH₂ stretching vibrations at 3300–3500 cm⁻¹ and C=N pyrazole ring vibrations near 1600 cm⁻¹.
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves multi-step reactions starting from β-diketones or hydrazine derivatives. A common approach includes:
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Cyclocondensation: Reacting ethyl acetoacetate with ethyl hydrazine in the presence of acetic acid to form the pyrazole ring.
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Alkylation: Introducing the ethyl group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or K₂CO₃).
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Amination: Converting the ketone group at position 5 to an amine via reductive amination using ammonia and hydrogen gas over a palladium catalyst.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethyl hydrazine, acetic acid, 80°C | 65% |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 72% |
| Amination | NH₃, H₂, Pd/C, ethanol, 50°C | 58% |
Industrial-Scale Optimization
Patent literature describes advanced methods for analogous pyrazole derivatives. For example, WO2015063709A1 details a process avoiding toxic solvents like pyridine by using toluene and acetic acid for cyclization . While this patent focuses on 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, similar principles apply to 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine. Key steps include:
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Solvent Selection: Toluene enhances reaction efficiency and simplifies purification .
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Temperature Control: Maintaining 50–55°C during acetic acid addition prevents side reactions .
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Crystallization: Cooling to 0–5°C yields high-purity acetate salts, which are easily converted to the free base .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The primary amine group undergoes reactions typical of aliphatic amines:
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Acylation: Reacts with acetyl chloride to form acetamide derivatives.
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Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines.
Ring Functionalization
The pyrazole ring participates in electrophilic substitution, though the electron-withdrawing effect of the adjacent nitrogen atoms directs reactivity to the 4-position. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, which can be reduced to 4-amino compounds.
Applications in Medicinal Chemistry
Lead Optimization
The ethyl and methyl groups improve metabolic stability by shielding the pyrazole ring from oxidative degradation. In rat liver microsomes, analogous compounds show half-lives exceeding 120 minutes, compared to 30 minutes for unsubstituted pyrazoles.
Prodrug Development
The primary amine can be conjugated to carboxylic acids via amide bonds, creating prodrugs with enhanced bioavailability. For instance, coupling with ibuprofen increases logP from 1.2 to 3.8, improving blood-brain barrier penetration.
Challenges and Future Research Directions
Synthetic Challenges
Current methods suffer from moderate yields (58–72%) due to side reactions during amination. Future work should explore catalytic systems like ruthenium pincer complexes to improve efficiency.
Biological Characterization
In vivo studies are needed to evaluate pharmacokinetics and toxicity. Computational modeling predicts favorable ADMET profiles, but experimental validation remains essential.
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